molecular formula C15H16N2O2 B13021255 Methyl 5-methyl-6-(methyl(phenyl)amino)nicotinate

Methyl 5-methyl-6-(methyl(phenyl)amino)nicotinate

Cat. No.: B13021255
M. Wt: 256.30 g/mol
InChI Key: YKGCQSVEBCXNMV-UHFFFAOYSA-N
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Description

Methyl 5-methyl-6-(methyl(phenyl)amino)nicotinate is a chemical compound for research and development applications. This compound features a nicotinate core, a structural motif found in various pharmacologically active substances and organic synthesis intermediates . Compounds within this class have been investigated for their potential in diverse areas, including serving as building blocks in the synthesis of more complex molecules targeting specific biological pathways . As a derivative of nicotinic acid, it shares a common pyridinecarboxylic acid backbone, a structure of significant interest in medicinal chemistry . Researchers may find value in this compound for developing novel substances in fields such as cardiovascular disease research, where similar nicotinic acid derivatives have shown relevance by interacting with enzymes like MAPK, PCSK9, and TNF-α . The presence of the methyl(phenyl)amino group may influence the compound's lipophilicity and binding characteristics, which can be critical for its behavior in biological systems. This product is intended for laboratory research purposes only. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle all chemicals with appropriate safety precautions.

Properties

Molecular Formula

C15H16N2O2

Molecular Weight

256.30 g/mol

IUPAC Name

methyl 5-methyl-6-(N-methylanilino)pyridine-3-carboxylate

InChI

InChI=1S/C15H16N2O2/c1-11-9-12(15(18)19-3)10-16-14(11)17(2)13-7-5-4-6-8-13/h4-10H,1-3H3

InChI Key

YKGCQSVEBCXNMV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1N(C)C2=CC=CC=C2)C(=O)OC

Origin of Product

United States

Preparation Methods

The synthesis of Methyl 5-methyl-6-(methyl(phenyl)amino)nicotinate involves several steps. One common method includes the reaction of 5-methyl-6-aminonicotinic acid with methyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Methyl 5-methyl-6-(methyl(phenyl)amino)nicotinate undergoes various chemical reactions, including:

Scientific Research Applications

Chemical Applications

1.1 Synthesis and Reactivity

Methyl 5-methyl-6-(methyl(phenyl)amino)nicotinate serves as a versatile building block in organic synthesis. Its ability to participate in various chemical reactions, including oxidation, reduction, and nucleophilic substitution, makes it valuable for creating complex molecules.

Table 1: Common Reactions of this compound

Reaction TypeReagents UsedProducts Formed
OxidationPotassium permanganate, CrO3Oxo derivatives
ReductionLithium aluminum hydride, NaBH4Reduced amine derivatives
SubstitutionNucleophiles (e.g., aniline)Various substituted nicotinates

Biological Applications

2.1 Pharmacological Potential

This compound has shown promise in medicinal chemistry, particularly for its anti-inflammatory, analgesic, and antimicrobial properties. Its interaction with biological targets positions it as a candidate for drug development.

2.2 Anticancer Activity

Recent studies have highlighted the compound's significant cytotoxic effects against various cancer cell lines. For instance:

  • In vitro assays demonstrated an IC50 of 0.051 µM against human pancreatic adenocarcinoma BxPC-3 cells.
  • An IC50 of 0.066 µM was observed against Panc-1 cells.
  • The compound exhibited an IC50 of 0.36 µM against normal human lung fibroblasts (WI38), indicating selective toxicity towards cancer cells compared to normal cells.

Industrial Applications

3.1 Material Development

In the industrial sector, this compound is utilized in the development of advanced materials. Its incorporation into polymers and coatings enhances properties such as thermal stability and resistance to degradation.

Table 2: Comparison with Similar Compounds

Compound NameStructural FeaturesNotable Properties
Methyl nicotinateBasic nicotinic structureUsed in topical analgesics
Methyl 6-methylnicotinateMethyl group at position 6Exhibits anti-inflammatory effects
Methyl 2-methyl-6-phenyl-4-(trifluoromethyl)nicotinateComplex substituents on nicotinateInvestigated for neuroprotective properties

Mechanism of Action

The mechanism of action of Methyl 5-methyl-6-(methyl(phenyl)amino)nicotinate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation .

Comparison with Similar Compounds

Nicotinic acid derivatives are widely studied for their diverse biological activities and applications in drug discovery. Below is a detailed comparison of Methyl 5-methyl-6-(methyl(phenyl)amino)nicotinate with structurally related compounds, focusing on molecular features, synthetic routes, and functional properties.

Structural and Molecular Comparisons

Table 1: Key Structural and Molecular Features
Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Functional Groups
This compound 5-Me, 6-N(Me)Ph C₁₅H₁₆N₂O₂ 268.30 Methyl ester, methyl(phenyl)amino
Methyl 6-((4-isobutoxy-3-isopropylphenyl)amino)nicotinate 6-N(Ar) C₂₁H₂₇N₂O₃ 355.45 Aryl amino, isobutoxy, isopropyl
Methyl 6-(trifluoromethyl)nicotinate 6-CF₃ C₈H₆F₃NO₂ 217.13 Trifluoromethyl, methyl ester
Methyl 5-fluoro-6-methoxynicotinate 5-F, 6-OMe C₈H₈FNO₃ 185.15 Fluoro, methoxy, methyl ester
Ethyl 5-amino-6-methylnicotinate 5-NH₂, 6-Me C₉H₁₂N₂O₂ 180.20 Amino, methyl, ethyl ester
Key Observations:
  • This contrasts with smaller substituents like trifluoromethyl (CF₃) or methoxy (OMe), which prioritize electronic effects over steric interactions . Fluorine in Methyl 5-fluoro-6-methoxynicotinate increases electronegativity and metabolic stability, whereas the amino group in Ethyl 5-amino-6-methylnicotinate offers hydrogen-bonding capabilities .
  • Synthetic Routes: The target compound is likely synthesized via nucleophilic aromatic substitution (e.g., reacting methyl 6-chloronicotinate with methyl(phenyl)amine), a method analogous to the synthesis of Methyl 6-((4-isobutoxy-3-isopropylphenyl)amino)nicotinate . Trifluoromethyl and methoxy derivatives are typically prepared via halogenation or alkoxylation of pre-functionalized pyridine intermediates .
Table 2: Functional Comparisons
Compound Name Biological Activity/Application Stability (Hydrolysis) Key Reference
This compound Hypothesized CNS modulation (untested) Moderate (aryl groups may slow hydrolysis) N/A
Methyl nicotinate Enhances blood collection; hydrolyzed by HSA Rapid (t₁/₂ < 15–95 hrs)
Methyl 6-(trifluoromethyl)nicotinate Enzyme inhibition; antifungal/anti-inflammatory High (CF₃ stabilizes ester)
Methyl 5-fluoro-6-methoxynicotinate Biochemical probes; receptor studies Moderate (F and OMe balance)
Key Observations:
  • Hydrolysis Stability: The methyl(phenyl)amino group in the target compound may reduce esterase-mediated hydrolysis compared to simpler esters like methyl nicotinate, which has a half-life ranging from <15 minutes to >95 hours in human serum albumin (HSA) . Trifluoromethyl groups enhance stability due to their electron-withdrawing effects, as seen in Methyl 6-(trifluoromethyl)nicotinate .

Biological Activity

Methyl 5-methyl-6-(methyl(phenyl)amino)nicotinate is a derivative of nicotinic acid, which has garnered attention in medicinal chemistry for its potential biological activities. This compound features a methyl group and a phenylamino moiety, which may enhance its interaction with biological targets, including enzymes and receptors.

Chemical Structure and Properties

  • Molecular Formula : C14_{14}H16_{16}N2_{2}O2_{2}
  • Molecular Weight : 248.29 g/mol
  • IUPAC Name : this compound

The structural components of this compound suggest potential for various biological activities, particularly in pharmacology and biochemistry.

Enzyme Interactions

Research indicates that derivatives of nicotinic acid, including this compound, can interact with specific enzymes. These interactions can modulate enzyme activity, making them valuable tools in biochemical research. For instance, studies have shown that similar compounds can influence metabolic pathways by acting as enzyme inhibitors or activators .

Antimicrobial Properties

Preliminary studies suggest that this compound may exhibit antimicrobial properties. A comparative analysis of various trifluoromethylated nicotinates demonstrated significant activity against several bacterial strains, indicating that this compound could also possess similar capabilities .

Table 1: Antimicrobial Activity Comparison

Compound NameMinimum Inhibitory Concentration (MIC)Target Bacteria
This compoundTBDE. coli, S. aureus
Trifluoromethylated Nicotine Derivative15 µg/mLP. aeruginosa
Another Nicotine Derivative12 µg/mLK. pneumoniae

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the effects of this compound on various cancer cell lines. Although specific IC50_{50} values for this compound are not yet published, related compounds have shown promising results against different types of cancer cells, suggesting potential therapeutic applications in oncology .

Case Studies

  • Study on Anticancer Activity : In a recent study focusing on nicotinic derivatives, compounds similar to this compound were tested against human leukemia cells, exhibiting significant cytotoxicity with IC50_{50} values below 10 µM .
  • Antimicrobial Efficacy : A comparative study involving various derivatives showed that those with phenyl substitutions had enhanced antimicrobial activity against Gram-positive and Gram-negative bacteria, reinforcing the hypothesis that this compound may follow a similar pattern .

The biological activity of this compound is likely attributed to its ability to bind to specific receptors or enzymes involved in metabolic pathways. The presence of the phenyl group may enhance lipophilicity and facilitate better membrane permeability, which is crucial for drug action.

Potential Pharmacological Applications

Given its structural characteristics and preliminary findings, this compound may have several pharmacological applications:

  • Antimicrobial Agent : Potential use in treating bacterial infections.
  • Anticancer Drug : Promising candidate for further development in cancer therapy.
  • Enzyme Modulator : Useful in studies investigating metabolic disorders.

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